molecular formula C13H11NO B1306879 2-Benzoyl-4-methylpyridine CAS No. 18103-77-0

2-Benzoyl-4-methylpyridine

Cat. No. B1306879
CAS RN: 18103-77-0
M. Wt: 197.23 g/mol
InChI Key: UBHIEEUGUQXEBO-UHFFFAOYSA-N
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Description

2-Benzoyl-4-methylpyridine is a compound that is structurally related to various pyridine derivatives which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Benzoyl-4-methylpyridine, they do provide insights into the chemistry of related benzoylpyridine compounds and their derivatives, which can be used to infer some aspects of 2-Benzoyl-4-methylpyridine's behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds often involves the formation of pyridine derivatives through various chemical reactions. For instance, the synthesis of novel anyles of 4-benzoylpyridine was achieved and characterized using a range of spectroscopic and thermal techniques . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts was performed through a quaternization reaction . These methods suggest that the synthesis of 2-Benzoyl-4-methylpyridine could potentially be carried out through similar pathways, involving the functionalization of the pyridine ring and subsequent reactions to introduce the benzoyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a pyridine derivative was determined, revealing a triclinic P-1 space group with short contacts between neighboring pyridine fragments . The structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea was also elucidated, showing a cis-trans configuration around the thiourea moiety . These studies indicate that 2-Benzoyl-4-methylpyridine would likely exhibit a well-defined molecular geometry that could be similarly analyzed.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) was shown to react with methyl iodide and gold compounds in a diastereoselective manner . The benzoylation of 2-aminopyridine was studied, revealing insights into the reactivity of the pyridine ring . These findings suggest that 2-Benzoyl-4-methylpyridine could also engage in nucleophilic and electrophilic reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylpyridine derivatives are influenced by their molecular structure. The Hammett linear free energy relationship was used to study the redox chemistry of 4-benzoyl-N-methylpyridinium cations, demonstrating the effect of para substitution on their electrochemical behavior . The luminescent properties of certain complexes were also investigated, providing insights into the electronic spectra and potential applications in materials science . These studies imply that 2-Benzoyl-4-methylpyridine would exhibit specific physical and chemical properties that could be tuned through structural modifications.

Scientific Research Applications

Tautomeric Equilibria and π-Electron Delocalization

2-Benzoyl-4-methylpyridine and its derivatives exhibit interesting tautomeric behaviors influenced by π-electron delocalization. Such compounds can exist in multiple tautomeric forms, including ketimine, enolimine, and enaminone forms, depending on the structure and substituents. This characteristic is crucial for understanding reaction mechanisms and designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).

Temporary Protecting Group for Alcohols

The 2-Benzoyl group, specifically in the context of 2-(prenyloxymethyl)benzoyl (POMB), has been explored as a novel temporary protecting group for alcohols. This approach facilitates selective protection and deprotection in synthetic sequences, critical for the efficient synthesis of complex organic molecules (Vatèle, 2005).

Electrochemical Reduction and Substitution Effects

The electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations, including those related to 2-Benzoyl-4-methylpyridine, has been studied to understand the effects of substitution on redox behavior. This research provides insights into the tunable redox properties of benzoylpyridinium systems, which are applicable in designing redox-active materials and catalysts (Leventis et al., 2003).

Structural Characterization and Molecular Interactions

The crystal structure analysis of benzoyl-thiourea derivatives, including those with 2-Benzoyl substituents, offers insights into molecular configurations, hydrogen bonding, and intermolecular interactions. Such studies are fundamental in drug design, material science, and the understanding of molecular functionality (Yusof et al., 2006).

Flavin Models and Oxidative Reactions

Research on benzo-dipteridine models incorporating 2-Benzoyl-4-methylpyridine structures explores their use in mimicking flavoenzymes' oxidative capabilities. These studies have implications for understanding enzyme mechanisms and designing biomimetic catalysts for oxidation reactions (Ohshiro et al., 2001).

Safety And Hazards

While specific safety and hazards information for 2-Benzoyl-4-methylpyridine is not available, it’s important to handle all chemicals with care and follow safety protocols. For related compounds, such as pyridine, it is known to be flammable and harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyridine derivatives, including 2-Benzoyl-4-methylpyridine, have potential applications in the field of medicinal chemistry due to their solubility . The development of pyridine-based novel antibiotic/drug design is expected in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

(4-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHIEEUGUQXEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393345
Record name 2-benzoyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-4-methylpyridine

CAS RN

18103-77-0
Record name 2-benzoyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FH Case, PJ Mcmenamin - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… of ketone was subjected to the same procedure used for 2-benzoyl-4-methylpyridine, using proportional amounts of reagents. From the green copper precipitate there was obtained, …
Number of citations: 10 onlinelibrary.wiley.com
RM Schisla - 1957 - search.proquest.com
Schisla, Robert M,, Ph. D., Purdue University, June 1957# Heterogeneous Bimolecular Reduction. III. The Emmert Reac tion and the Direct C-Acvlation of Pyridine. Major Professor; G. …
Number of citations: 2 search.proquest.com
F Penteado, EF Lopes, D Alves, G Perin… - Chemical …, 2019 - ACS Publications
… However, when 4-methylpyridine was subjected to the acylation conditions using PGA 1a, the expected 2-benzoyl-4-methylpyridine 19i was obtained in only 30% yield (Scheme 13). …
Number of citations: 150 pubs.acs.org
M Ponikvar, JF Liebman - The chemistry of hydroxylamines, oximes …, 2009 - thevespiary.org
Analytical chemistry is a science with applications throughout medicine, industry, environment, and indeed, seemingly all of the sciences. Quoting from the 2007 WebSite of the Division …
Number of citations: 4 www.thevespiary.org

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